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Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzyl alcohol

Cat. No.: B1586530 Get Quote

Introduction
3-Chloro-5-fluorobenzyl alcohol is a halogenated aromatic alcohol with potential applications

in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Its precise

chemical structure and purity are critical for its intended use, necessitating thorough analytical

characterization. This technical guide provides an in-depth exploration of the spectroscopic

data for 3-Chloro-5-fluorobenzyl alcohol, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed

for researchers, scientists, and drug development professionals, offering not only the spectral

data but also the underlying principles and experimental considerations for its acquisition and

interpretation.

Molecular Structure and Spectroscopic Correlation
The structural features of 3-Chloro-5-fluorobenzyl alcohol— a substituted benzene ring, a

chloromethyl group, and a hydroxyl group—give rise to a unique spectroscopic fingerprint.

Understanding the correlation between the molecular structure and the expected spectral data

is fundamental to its unambiguous identification.

Caption: Molecular structure of 3-Chloro-5-fluorobenzyl alcohol.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Chloro-5-fluorobenzyl alcohol, both ¹H and ¹³C NMR provide critical

information about the electronic environment of the individual atoms.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-Chloro-5-fluorobenzyl alcohol is predicted to show distinct

signals for the aromatic protons, the benzylic protons, and the hydroxyl proton. The chemical

shifts are influenced by the electronegativity of the chlorine and fluorine substituents.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.1 - 7.3 m 3H Aromatic-H

~4.7 s 2H -CH₂-

Variable s (broad) 1H -OH

Experimental Protocol for ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-fluorobenzyl alcohol in
~0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 500 MHz NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

[1]

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The

carbon signals will be influenced by the attached atoms and their positions on the aromatic

ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~163 (d, ¹JCF) C-F

~143 (d) C-CH₂OH

~135 C-Cl

~125 (d) Aromatic CH

~115 (d) Aromatic CH

~114 (d) Aromatic CH

~64 -CH₂-

Experimental Protocol for ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: Employ a 500 MHz NMR spectrometer equipped for ¹³C detection.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts should

be referenced to the CDCl₃ solvent peak (δ 77.16 ppm).[1]

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Chloro-5-fluorobenzyl alcohol will show characteristic absorption bands for the

hydroxyl, aromatic, and carbon-halogen bonds.

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Functional Group

~3300 Strong, Broad O-H stretch

~3050 Medium Aromatic C-H stretch

~2900 Medium Aliphatic C-H stretch

~1600, 1475 Medium-Strong C=C aromatic ring stretch

~1250 Strong C-O stretch

~1100 Strong C-F stretch

~700 Strong C-Cl stretch

Experimental Protocol for IR Spectroscopy

Sample Preparation: A small drop of the neat liquid sample can be placed between two

potassium bromide (KBr) plates.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

Molecular Ion (M⁺): m/z ≈ 160 (for ³⁵Cl) and 162 (for ³⁷Cl), with an approximate 3:1 isotopic

ratio.

Major Fragments:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z ≈ 143 (M⁺ - OH)

m/z ≈ 125 (M⁺ - Cl)

m/z ≈ 77 (C₆H₄F⁺)

Experimental Protocol for Mass Spectrometry

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol) into the mass spectrometer via direct infusion or after separation by Gas

Chromatography (GC).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 50-500.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and the major fragment ions. The fragmentation of alcohols often involves the loss of water

(M-18), and alpha-cleavage is common for both alcohols and alkyl halides.[2][3]

Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis Data Interpretation

Structural Elucidation
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Caption: Workflow for the spectroscopic analysis of 3-Chloro-5-fluorobenzyl alcohol.
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Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating system for

the structural confirmation of 3-Chloro-5-fluorobenzyl alcohol. Each technique offers

complementary information, and together they allow for an unambiguous assignment of the

compound's structure. The protocols and predicted data presented in this guide serve as a

valuable resource for researchers working with this and similar halogenated aromatic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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